molecular formula C14H11FO2 B6369196 2-(2-Fluoro-4-methylphenyl)benzoic acid CAS No. 1261993-43-4

2-(2-Fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6369196
CAS No.: 1261993-43-4
M. Wt: 230.23 g/mol
InChI Key: UAGCFPUGIDOGBI-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 2-fluoro-4-methylphenyl group. This structure combines the acidity of the carboxylic acid moiety with the electronic and steric effects of the fluorine and methyl substituents. Fluorine, as an electron-withdrawing group, enhances the compound's acidity and influences its solubility and binding properties, while the methyl group contributes to lipophilicity and steric bulk. Such features make this compound of interest in medicinal chemistry and materials science, particularly in drug design where fluorine substitution is often used to optimize pharmacokinetics .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-6-7-11(13(15)8-9)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGCFPUGIDOGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683263
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-43-4
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluoro-4-methylphenyl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester as the coupling partner and a palladium catalyst to form the carbon-carbon bond . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

A systematic comparison with structurally related benzoic acid derivatives reveals how substituent position, electronic effects, and functional groups modulate physicochemical and biological properties. Below is an analysis of key analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Key Properties/Activities References
2-(2-Fluoro-4-methylphenyl)benzoic acid 2-Fluoro, 4-methyl Benzoic acid ~244.2 (estimated) Enhanced acidity, moderate lipophilicity N/A
2-(4-Methylbenzoyl)benzoic acid 4-Methyl (benzoyl group) Benzoyl, benzoic acid ~254.3 Lower ΔGbinding (stronger receptor affinity)
2-(4-Fluorobenzoyl)benzoic acid 4-Fluoro (benzoyl group) Benzoyl, benzoic acid ~258.2 High polarity, potential solubility in polar solvents
2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid 2-Fluoro-4-iodo (anilino), 3,4-difluoro Amino, difluoro, benzoic acid 393.1 Antitumor activity (inhibition of colon carcinoma)
4-Fluoro-2-(phenylamino)benzoic acid 4-Fluoro, 2-phenylamino Amino, benzoic acid ~243.2 Intramolecular H-bonding, crystal dimer formation
2-[(4-Fluorophenyl)methyl]benzoic acid 4-Fluoro (benzyl group) Benzyl, benzoic acid ~244.2 Moderate lipophilicity, potential CNS activity

Physicochemical Properties

  • Acidity : Fluorine's electron-withdrawing nature increases the acidity of benzoic acid derivatives. For example, 2-(4-Fluorobenzoyl)benzoic acid likely has a lower pKa than 2-(4-Methylbenzoyl)benzoic acid due to the stronger electron-withdrawing effect of fluorine compared to methyl .

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